

CAS number 29540-81-6 physicochemical properties

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Compound of Interest

Compound Name: 1-(Trifluoromethanesulfonyl)imidazole

Cat. No.: B1295171

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An In-depth Technical Guide on the Physicochemical Properties of **1-(Trifluoromethanesulfonyl)imidazole** (CAS Number: 29540-81-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of **1-(Trifluoromethanesulfonyl)imidazole**, CAS Number 29540-81-6. This compound is a versatile reagent in organic synthesis, particularly in the introduction of the trifluoromethylsulfonyl group, which is of significant interest in the development of pharmaceuticals and agrochemicals for potentially enhancing biological activity.^[1] This document compiles available quantitative data, outlines general experimental protocols for the determination of key physicochemical parameters, and presents a visualization of its application in a chemical transformation.

Chemical Identity and Structure

- Chemical Name: **1-(Trifluoromethanesulfonyl)imidazole**^[2]
- CAS Number: 29540-81-6

- Molecular Formula: C₄H₃F₃N₂O₂S[2]
- Molecular Weight: 200.14 g/mol [2]
- Chemical Structure:
 - SMILES: O=S(N1C=CN=C1)(C(F)(F)F)=O[3]
 - InChI Key: YGABUCCNCBMODG-UHFFFAOYSA-N[4]

Physicochemical Properties

The following tables summarize the available quantitative and qualitative physicochemical data for **1-(Trifluoromethanesulfonyl)imidazole**.

Table 1: General Physicochemical Properties

Property	Value	Source(s)
Appearance	Clear, colorless to almost colorless liquid	[1][2]
Purity	≥ 98% (by GC)	[1]
Density	1.525 g/mL at 20 °C	[2]
Refractive Index	n _{20/D} 1.416	[2]

Table 2: Thermal Properties

Property	Value	Notes	Source(s)
Melting Point	19-21 °C	[2]	
Boiling Point	39 - 41 °C40 °C	at 10 mmHg (reduced pressure)	[1][2]

Table 3: Solubility and Partitioning

Property	Value	Notes	Source(s)
Solubility	Soluble in polar solvents	No quantitative data available in literature.	[1]
logP (calculated)	0.5808	This is a computationally derived value.	[3]
pKa (predicted)	-0.65 ± 0.10	This is a computationally derived value.	[2]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of **1-(Trifluoromethanesulfonyl)imidazole** are not explicitly available in the literature. However, standard methodologies for liquids and low-melting solids can be applied.

Melting Point Determination (Capillary Method)

The melting point of **1-(Trifluoromethanesulfonyl)imidazole**, which is near room temperature, can be determined using a standard capillary melting point apparatus.

- Principle: A small, powdered sample is heated at a controlled rate, and the temperature range from the appearance of the first liquid droplet to complete liquefaction is recorded.
- Apparatus: Melting point apparatus (e.g., Mel-Temp), capillary tubes, thermometer.
- Procedure:
 - Ensure the sample is anhydrous.
 - Introduce a small amount of the solidified compound into a capillary tube to a height of 2-3 mm.
 - Place the capillary tube in the heating block of the melting point apparatus.
 - Heat the sample rapidly to a temperature about 10-15°C below the expected melting point.

- Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
- Record the temperature at which the first drop of liquid is observed.
- Record the temperature at which the entire sample has melted. This range represents the melting point.

Boiling Point Determination (Distillation Method at Reduced Pressure)

Given that the boiling point is reported at 10 mmHg, a vacuum distillation setup is appropriate.

- Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure. For sensitive compounds, distillation under reduced pressure prevents decomposition.
- Apparatus: Round-bottom flask, distillation head with thermometer adapter, condenser, receiving flask, vacuum pump, manometer, heating mantle.
- Procedure:
 - Place the liquid sample in the round-bottom flask with boiling chips or a magnetic stir bar.
 - Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
 - Attach the vacuum pump and slowly reduce the pressure in the system to the desired level (e.g., 10 mmHg), as measured by the manometer.
 - Begin heating the sample gently.
 - Record the temperature at which the liquid boils and a steady stream of distillate is collected. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor.

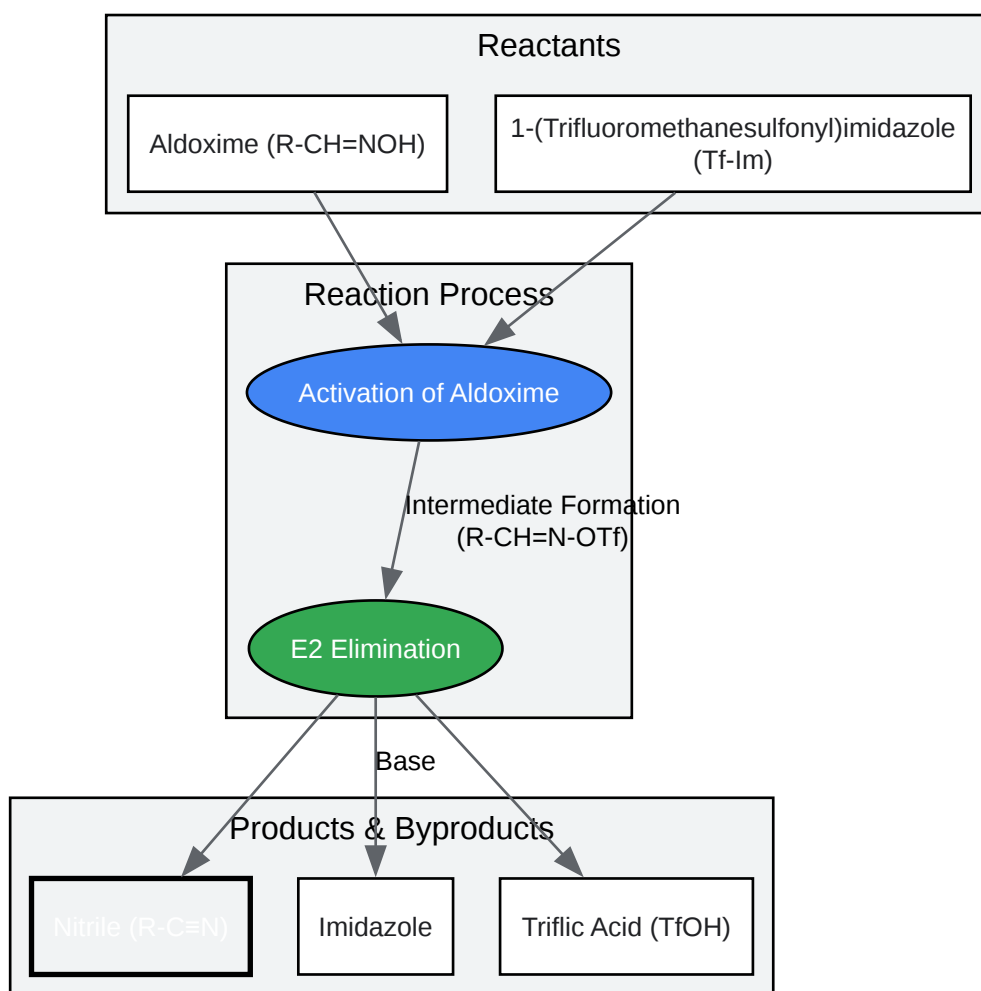
logP Determination (Shake-Flask Method)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.

- Principle: The compound is partitioned between n-octanol and water. The concentrations of the compound in each phase at equilibrium are measured, and the partition coefficient is calculated as the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
- Apparatus: Separatory funnel, UV-Vis spectrophotometer or HPLC, volumetric glassware.
- Procedure:
 - Prepare solutions of **1-(Trifluoromethanesulfonyl)imidazole** of known concentration in both water-saturated n-octanol and n-octanol-saturated water.
 - Add equal volumes of the n-octanol and water solutions to a separatory funnel.
 - Shake the funnel for a sufficient time to allow for equilibrium to be reached.
 - Allow the two phases to separate completely.
 - Carefully separate the two layers and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
 - Calculate the partition coefficient (P) as: $P = [\text{concentration in n-octanol}] / [\text{concentration in water}]$.
 - The logP is the base-10 logarithm of P.

Application in Organic Synthesis: A Mechanistic Workflow

While direct signaling pathways for **1-(Trifluoromethanesulfonyl)imidazole** are not documented, its utility as a reagent is well-established. One notable application is in the dehydration of aldoximes to nitriles. The following diagram illustrates the proposed workflow for this reaction.



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Caption: Workflow for the dehydration of aldoximes to nitriles using **1-(Trifluoromethanesulfonyl)imidazole**.

Conclusion

1-(Trifluoromethanesulfonyl)imidazole is a valuable reagent with well-defined physical properties. While its direct biological activity and signaling pathways remain to be elucidated, its role in the synthesis of potentially bioactive molecules is significant. This guide provides a foundational understanding of its physicochemical characteristics for professionals in research and drug development. Further studies are warranted to explore its quantitative solubility in a range of organic solvents and to investigate its potential biological interactions.

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